n-Hydroxy-n-methylmethanesulfonamide
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Overview
Description
n-Hydroxy-n-methylmethanesulfonamide is a chemical compound with the molecular formula C₂H₇NO₃S and a molecular weight of 125.15 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methyl and a hydroxy group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of n-Hydroxy-n-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with hydroxylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
n-Hydroxy-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, particularly with aromatic compounds, to form sulfenylated products. Common reagents used in these reactions include iodine and N-hydroxysuccinimide, which facilitate the formation of structurally diverse thioethers.
Scientific Research Applications
n-Hydroxy-n-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the functionalization of aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Hydroxy-n-methylmethanesulfonamide involves its ability to act as a sulfenylating agent. It reacts with various substrates to introduce sulfenyl groups, which can alter the chemical and biological properties of the target molecules. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the transfer of sulfenyl groups .
Comparison with Similar Compounds
n-Hydroxy-n-methylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfonimidates: These compounds have a similar sulfonamide group but differ in their reactivity and applications.
Sulfonamides: Traditional sulfonamides, like sulfamethazine and sulfadiazine, are widely used as antibacterial agents.
Sulfoximines: These compounds are known for their medicinal chemistry properties and are used as drug candidates. The uniqueness of this compound lies in its specific reactivity as a sulfenylating agent, which sets it apart from other sulfonamide derivatives.
Properties
CAS No. |
66110-38-1 |
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Molecular Formula |
C2H7NO3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
N-hydroxy-N-methylmethanesulfonamide |
InChI |
InChI=1S/C2H7NO3S/c1-3(4)7(2,5)6/h4H,1-2H3 |
InChI Key |
SOXKPHOIVAUNOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(O)S(=O)(=O)C |
Origin of Product |
United States |
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